N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine
Description
N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine is a complex organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a nitrophenyl group
Properties
IUPAC Name |
N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-16(12-13(2)3)11-7-9-14-8-5-6-10-15(14)17(18)19/h5-10H,2,4,11-12H2,1,3H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIAJETWGVRJPY-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC=CC=C1[N+](=O)[O-])CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C1=CC=CC=C1[N+](=O)[O-])CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Alkylation: Introduction of the ethyl group to the amine.
Nitration: Addition of the nitro group to the phenyl ring.
Condensation: Formation of the prop-2-enyl linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ethyl and methyl groups can influence the compound’s binding affinity to various receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine include:
N-ethyl-2-methylpentanamide: Shares the ethyl and methyl groups but lacks the nitrophenyl group.
N-ethyl-2-phenethylamine: Contains the ethyl group and a phenyl ring but differs in the overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
